[(1-Cyclohexylpiperidin-4-yl)methyl]amine

Medicinal Chemistry Chemical Biology Synthetic Chemistry

[(1-Cyclohexylpiperidin-4-yl)methyl]amine (CAS 132740-53-5) is a piperidine derivative featuring an N-cyclohexyl substituent and a primary aminomethyl group at the 4-position. This bifunctional structure positions it as a versatile intermediate in medicinal chemistry and chemical biology, particularly for the synthesis of CNS-penetrant small molecules.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
CAS No. 132740-53-5
Cat. No. B176255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Cyclohexylpiperidin-4-yl)methyl]amine
CAS132740-53-5
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCC(CC2)CN
InChIInChI=1S/C12H24N2/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12/h11-12H,1-10,13H2
InChIKeyASZYPKIPAOTWDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1-Cyclohexylpiperidin-4-yl)methyl]amine (CAS 132740-53-5): A Primary Amine-Functionalized Piperidine Scaffold for CNS-Focused Derivatization


[(1-Cyclohexylpiperidin-4-yl)methyl]amine (CAS 132740-53-5) is a piperidine derivative featuring an N-cyclohexyl substituent and a primary aminomethyl group at the 4-position . This bifunctional structure positions it as a versatile intermediate in medicinal chemistry and chemical biology, particularly for the synthesis of CNS-penetrant small molecules. Its core scaffold, comprising the cyclohexylpiperidine motif, is foundational to numerous biologically active compounds, including psychotomimetics and GPCR ligands [1][2]. The compound exists in both free base and dihydrochloride salt forms , with computed physicochemical properties—a topological polar surface area (tPSA) of 29.3 Ų and a calculated LogP of 1.9 [3]—that are consistent with favorable blood-brain barrier permeability.

Primary amine handle Enables modular covalent conjugation via amide coupling or reductive amination for focused library synthesis. Not available in 1-cyclohexylpiperidine
CNS physicochemical profile Reported tPSA 29.3 Ų and XLogP3 1.9 align with CNS drug-likeness guidelines for blood-brain barrier penetration. CNS MPO desirability score: 4.5 / 6
GPCR pharmacophore core N-cyclohexylpiperidine scaffold reported as privileged motif for melanocortin-4 and muscarinic acetylcholine receptor ligand design. Supports bitopic and allosteric probe synthesis

Why Generic Substitution Fails: The Critical Differentiation of the 4-Position Primary Amine and Cyclohexyl N-Substituent in [(1-Cyclohexylpiperidin-4-yl)methyl]amine


The substitution of [(1-Cyclohexylpiperidin-4-yl)methyl]amine with a generic piperidine or a close analog like 1-cyclohexylpiperidine is scientifically unwarranted due to profound differences in chemical reactivity and biological target engagement. The presence of the primary aminomethyl group at the 4-position is a decisive structural feature; it provides a nucleophilic handle for covalent conjugation (e.g., amide bond formation, reductive amination) that is absent in 1-cyclohexylpiperidine (CAS 3319-01-5), which lacks this functional group entirely [1]. This difference dictates their respective roles: the target compound functions as a versatile building block for constructing more complex molecules, while 1-cyclohexylpiperidine is typically an end-stage pharmacophore or a less derivatizable intermediate [2]. Furthermore, the steric and electronic contributions of the bulky N-cyclohexyl group, as demonstrated in related SAR studies of cyclohexylpiperidines targeting the melanocortin-4 receptor [3], are critical for modulating ligand-receptor interactions and physicochemical properties like lipophilicity and metabolic stability, which cannot be replicated by smaller or differently substituted N-alkyl piperidines. Therefore, procurement decisions based on a simplified 'piperidine analog' search will lead to the acquisition of a compound with fundamentally different utility and potential.

Target compound 4-aminomethyl cyclohexylpiperidine Primary amine handle enables covalent derivatization; computed XLogP3 1.9 supports CNS permeability screening.
Potential substitute 1-Cyclohexylpiperidine (CAS 3319-01-5) Lacks the primary amine entirely — cannot participate in amide bond formation or reductive amination. Serves as end-stage pharmacophore, not a building block. Interchangeability risk: high.
Target compound 4-substituted piperidine regioisomer 4-position aminomethyl enables specific ligand geometries documented in VCP794 synthesis for M1 mAChR probe studies.
Potential substitute 3-substituted analog (CAS 883533-78-6) Same molecular formula but regioisomeric substitution — reported SAR context may not transfer; 3-isomer not documented in VCP794-class probe synthesis.
Target compound N-cyclohexyl substituent Bulky cyclohexyl group modulates lipophilicity and metabolic stability per MC4R SAR studies.
Potential substitute Smaller N-alkyl piperidines N-methyl or N-ethyl analogs may shift lipophilicity and receptor-interaction profiles; reported MC4R binding context may not reproduce.

Quantitative Differentiation of [(1-Cyclohexylpiperidin-4-yl)methyl]amine: A Comparative Analysis Against Key Structural Analogs


Structural Reactivity Advantage: Presence of a Conjugatable Primary Amine Handle Absent in 1-Cyclohexylpiperidine

[(1-Cyclohexylpiperidin-4-yl)methyl]amine is differentiated from its core analog 1-cyclohexylpiperidine by the presence of a primary aminomethyl group at the 4-position [1]. This functional group is absent in 1-cyclohexylpiperidine [2]. This structural difference directly translates to a quantitative advantage in reactivity for key synthetic transformations, enabling straightforward conjugation and diversification that is not possible with the comparator.

Reactivity handle
Head-to-head
H-bond donor count: 1 vs 0 in 1-cyclohexylpiperidine
Supports modular derivatization via amide/urea/amine library synthesis.
Primary amine absent in comparator; reactivity context differs fundamentally.
Medicinal Chemistry Chemical Biology Synthetic Chemistry

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and its Impact on CNS Permeability Compared to Core Scaffold

The calculated partition coefficient (XLogP3) of [(1-Cyclohexylpiperidin-4-yl)methyl]amine is 1.9 [1]. This value represents a significant decrease in lipophilicity compared to the core scaffold 1-cyclohexylpiperidine, which has a computed XLogP3 of 2.9 [2]. The lower LogP for the target compound is attributed to the introduction of the polar primary amine, resulting in a 1.0 unit decrease.

Lipophilicity shift
Head-to-head
Δ −1.0 XLogP3 units vs 1-cyclohexylpiperidine (2.9 → 1.9)
Reported lower lipophilicity may improve aqueous solubility and reduce non-specific binding.
In silico XLogP3 prediction; experimental logP requires confirmation.
CNS Drug Discovery Pharmacokinetics Physicochemical Property Analysis

Regioisomeric Specificity: Differentiating the 4-Position Primary Amine from the 3-Position Analog

The specific placement of the aminomethyl group at the 4-position of the piperidine ring distinguishes this compound from its regioisomer, [(1-Cyclohexylpiperidin-3-yl)methyl]amine (CAS 883533-78-6) . While both share the same molecular formula and core scaffold, the 4-substituted isomer is explicitly utilized in the synthesis of advanced pharmacological probes like VCP794 [1], whereas the 3-isomer is not documented in this context.

Regioisomer specificity
Cross-study
4-substituted isomer used in VCP794 (M1 mAChR probe); 3-isomer not documented in this context.
4-position geometry may support bitopic ligand design; regioisomer not interchangeable.
Qualitative utility difference based on published synthetic route.
Structure-Activity Relationship (SAR) Medicinal Chemistry Chemical Biology

Computational Evidence for BBB Permeability: A Favorable CNS MPO Score of 4.5 Based on Physicochemical Properties

Based on its computed physicochemical properties (tPSA of 29.3 Ų, calculated LogP of 1.9, molecular weight of 196.34 g/mol, and 1 H-bond donor) [1], the central nervous system multiparameter optimization (CNS MPO) desirability score for [(1-Cyclohexylpiperidin-4-yl)methyl]amine is calculated to be 4.5 on a scale of 0-6 [2].

CNS drug-likeness
Class-level
CNS MPO score: 4.5 / 6 (threshold ≥4.0)
Reported score supports CNS penetration screening prioritization.
Computed from tPSA, clogP, MW, HBD; class-level inference only.
CNS Drug Discovery Computational Chemistry Medicinal Chemistry

High-Value Application Scenarios for [(1-Cyclohexylpiperidin-4-yl)methyl]amine: From Chemical Biology Probe Design to Focused Library Synthesis


Synthesis of Bitopic GPCR Ligands Targeting Muscarinic Acetylcholine Receptors (mAChRs)

As a key intermediate, [(1-Cyclohexylpiperidin-4-yl)methyl]amine is instrumental in generating complex molecules like 1-(1-cyclohexylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (VCP794) [1]. VCP794 serves as a valuable chemical probe for deconstructing the orthosteric and allosteric pharmacology of the M1 mAChR, highlighting the compound's role in advanced mechanism-of-action studies [1].

Modular Synthesis of Kinase Inhibitor Fragments and Lead Optimization

The primary amine handle of [(1-Cyclohexylpiperidin-4-yl)methyl]amine enables its efficient coupling with diverse carboxylic acid building blocks . This makes it an ideal platform for synthesizing focused libraries of amide-containing compounds, which are prevalent in kinase inhibitor chemical space. Its structural features align with the design of type II kinase inhibitors, where a solubilizing amine group is linked to a hydrophobic, hinge-binding scaffold.

Development of Melanocortin-4 Receptor (MC4R) Antagonists

SAR studies on cyclohexylpiperidines demonstrate that the N-cyclohexylpiperidine moiety is a privileged scaffold for developing potent and selective antagonists of the human MC4 receptor [2]. [(1-Cyclohexylpiperidin-4-yl)methyl]amine provides the core of this pharmacophore, offering a validated starting point for introducing amide side chains to explore SAR and optimize binding affinity and selectivity against related receptors like MC3R [2].

Application
Selection Property
Validation Focus
Bitopic GPCR probe synthesis (mAChR)
4-position aminomethyl geometry
Allosteric/orthosteric pharmacology differentiation
Kinase inhibitor fragment libraries
Primary amine coupling efficiency
Amide-linked scaffold diversity and kinase selectivity profiling
MC4R antagonist development
N-cyclohexylpiperidine pharmacophore
MC4R vs MC3R selectivity and binding affinity optimization

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